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molecular formula C6H7N3O2S B1291619 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 771-81-3

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1291619
M. Wt: 185.21 g/mol
InChI Key: AOBVZYNKWONVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700622B2

Procedure details

4-Amino-2-methylmercaptopyrimidine-5-carboxylate (1.5 g, 7 mmol) was suspended in the solution of lithium hydroxide (340 mg, 14 mmol) in methanol (10 mL) and water (5 mL) and stirred at 60° C. over night. Solid was filtered out and filtrate was collected. Solvent was removed under reduce pressure. Residue was dissolved in water and was neutralized by acetic acid till pH˜5. White solid thus formed was filtered out and dried in vacuo (0.72 g, 55%).
Name
4-Amino-2-methylmercaptopyrimidine-5-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([S:11][CH3:12])[N:3]=1.[OH-].[Li+]>CO.O>[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[C:4]([S:11][CH3:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
4-Amino-2-methylmercaptopyrimidine-5-carboxylate
Quantity
1.5 g
Type
reactant
Smiles
NC1=NC(=NC=C1C(=O)[O-])SC
Step Two
Name
Quantity
340 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solid was filtered out
CUSTOM
Type
CUSTOM
Details
filtrate was collected
CUSTOM
Type
CUSTOM
Details
Solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
White solid thus formed
FILTRATION
Type
FILTRATION
Details
was filtered out
CUSTOM
Type
CUSTOM
Details
dried in vacuo (0.72 g, 55%)

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC=C1C(=O)O)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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